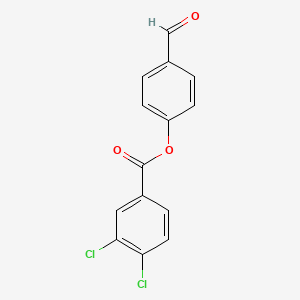

4-Formylphenyl 3,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

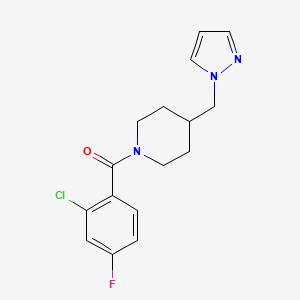

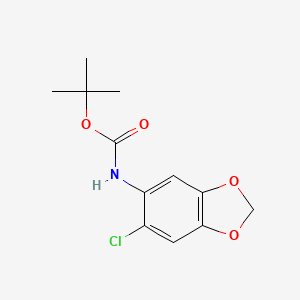

4-Formylphenyl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C14H8Cl2O3 .

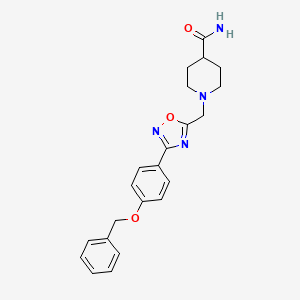

Molecular Structure Analysis

The molecular structure of 4-Formylphenyl 3,4-dichlorobenzoate consists of a formylphenyl group attached to a 3,4-dichlorobenzoate group . The exact structural details are not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving 4-Formylphenyl 3,4-dichlorobenzoate are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Formylphenyl 3,4-dichlorobenzoate are not explicitly detailed in the search results .Wissenschaftliche Forschungsanwendungen

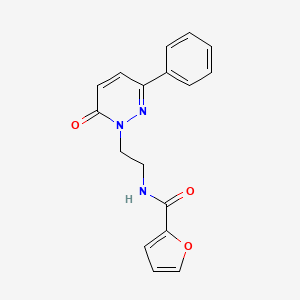

Environmental Biodegradation

Research on bacterial degradation of biphenyl and polychlorinated biphenyls (PCBs) indicates a pathway producing chlorinated derivatives, such as chlorobenzoates and chlorocatechols, which are further mineralized. This study highlights the microbial potential in environmental cleanup and bioremediation efforts, particularly for chlorinated organic pollutants (Arensdorf & Focht, 1995).

Materials Science

In materials science, the development and characterization of pharmaceutical compounds demonstrate the importance of solid-state properties, including polymorphs, for drug development. This research is relevant to understanding the crystalline properties and stability of complex organic molecules, which could extend to the study of 4-Formylphenyl 3,4-dichlorobenzoate derivatives (Katrincic et al., 2009).

Corrosion Inhibition

Studies on corrosion inhibition by organic compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, offer insights into the protective properties of organic molecules against metal corrosion in acidic environments. These findings could be applied to explore the use of 4-Formylphenyl 3,4-dichlorobenzoate derivatives as corrosion inhibitors (Bentiss et al., 2009).

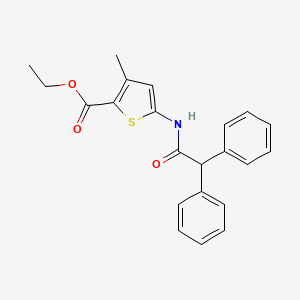

Organic Synthesis and Catalysis

Research in organic synthesis has shown the utility of hypervalent iodine reagents for halomethoxylation reactions, indicating a role for similarly structured compounds in facilitating or undergoing chemical transformations. This is relevant to understanding the reactivity and potential applications of 4-Formylphenyl 3,4-dichlorobenzoate in synthetic chemistry (Yusubov et al., 2004).

Wirkmechanismus

Target of Action

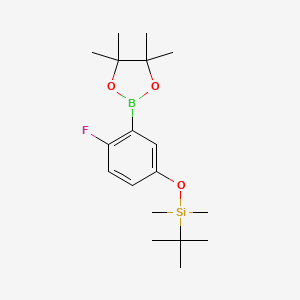

Similar compounds such as phenylboronic acids are known to inhibit serine proteases and kinase enzymes, which play a role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds like phenylboronic acids are used in the suzuki-miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .

Biochemical Pathways

Pharmacokinetics

The suzuki-miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting potential implications for the compound’s bioavailability .

Action Environment

The suzuki-miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is known for its environmentally benign organoboron reagents .

Safety and Hazards

While the specific safety data sheet for 4-Formylphenyl 3,4-dichlorobenzoate was not found, a related compound, Methyl 4-(4-formylphenyl)benzoate, has been classified as causing skin irritation, serious eye damage, respiratory irritation, and being very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-formylphenyl) 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-12-6-3-10(7-13(12)16)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFADHGPOIBFDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 3,4-dichlorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-methoxyphenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2881703.png)

![Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate](/img/structure/B2881705.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)